3-methyl-N,4-dipropyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
3-methyl-N,4-dipropyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 1,2,4-benzothiadiazine-1,1-dioxide allows for various functional group modifications, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,4-dipropyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the reaction of anilines with chlorosulfonyl isocyanate, followed by cyclization of the N-chlorosulfonyl ureas . Another method involves the palladium-catalyzed cyclocarbonylation of o-aminobenzenesulfonamides . These methods are distinguished by their originality, simplicity, and the availability of starting materials and reagents at a low cost .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, which minimizes the need for isolation and purification of intermediate products . This method involves the reaction of saccharins with hydrazine to form hydrazides, followed by nitrosation to produce acylazides. The acylazides then undergo a thermal Curtius rearrangement and intramolecular cyclization to yield the target compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N,4-dipropyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-methyl-N,4-dipropyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-N,4-dipropyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as a KATP channel activator, influencing pancreatic endocrine tissue and vascular smooth muscle tissue . This interaction modulates insulin release and vascular tone, contributing to its antihypertensive and antidiabetic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar applications.
Olaparib: An anticancer agent with a structurally related phthalazinone scaffold.
Uniqueness
3-methyl-N,4-dipropyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide stands out due to its diverse pharmacological activities and the ability to undergo various chemical modifications . Its unique structure allows for targeted interactions with multiple molecular pathways, making it a versatile compound in scientific research and therapeutic applications .
Properties
Molecular Formula |
C15H21N3O3S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-N,4-dipropyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C15H21N3O3S/c1-4-8-16-15(19)12-6-7-13-14(10-12)22(20,21)17-11(3)18(13)9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,19) |
InChI Key |
CBWATXOUJDLMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(C(=NS2(=O)=O)C)CCC |
Origin of Product |
United States |
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